1-Chloro-6-iodohexane

説明

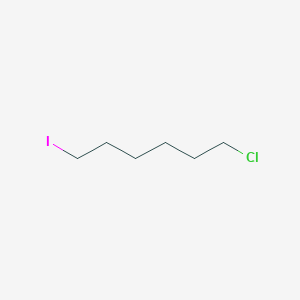

1-Chloro-6-iodohexane (C₆H₁₂ClI) is a halogenated alkane featuring chlorine and iodine substituents at the terminal positions of a six-carbon chain. It is a colorless liquid with a molecular weight of 246.52 g/mol and a boiling point of 92°C . The compound is stabilized with copper chips to prevent degradation and is stored at -20°C due to its sensitivity to light and oxidizing agents .

Synthetically, it is prepared via alkylation of 6-chloro-1-hexanol or through nucleophilic substitution reactions, as demonstrated in its use for generating dialkylmagnesium intermediates . Its bifunctional reactivity (Cl and I termini) makes it valuable in organic synthesis, particularly for constructing HaloTag protein substrates , modifying antisense oligonucleotides , and synthesizing polymer conjugates . The compound’s ^1H-NMR spectrum shows characteristic signals at δ 3.54 ppm (t, J = 6.6 Hz) and δ 3.19 ppm (t, J = 6.9 Hz), corresponding to the Cl- and I-termini, respectively .

特性

IUPAC Name |

1-chloro-6-iodohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12ClI/c7-5-3-1-2-4-6-8/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTJHNJCILMMRIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCI)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3067863 | |

| Record name | Hexane, 1-chloro-6-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3067863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34683-73-3 | |

| Record name | 1-Chloro-6-iodohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34683-73-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexane, 1-chloro-6-iodo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034683733 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexane, 1-chloro-6-iodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexane, 1-chloro-6-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3067863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-6-iodohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.389 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Iodination Followed by Chlorination

The most widely documented method involves sequential substitution of hydroxyl groups in 1,6-hexanediol.

Step 1: Selective Iodination

1,6-Hexanediol undergoes iodination using iodine (I₂) and polymer-bound triphenylphosphine (PPh₃) in acetonitrile under microwave irradiation (120°C, 3 min). This replaces one hydroxyl group with iodine, yielding 6-iodohexan-1-ol with 93% efficiency.

Step 2: Chlorination

The remaining hydroxyl group in 6-iodohexan-1-ol is treated with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) in anhydrous dichloromethane. This converts the alcohol to a chloride, producing 1-chloro-6-iodohexane.

Reaction Conditions:

| Parameter | Value |

|---|---|

| Solvent | Acetonitrile (Step 1), CH₂Cl₂ (Step 2) |

| Temperature | 120°C (Step 1), 0–25°C (Step 2) |

| Yield | 85–90% overall |

Advantages:

Limitations:

-

Requires rigorous anhydrous conditions to prevent hydrolysis.

Halogen Exchange (Finkelstein Reaction)

Substitution of 1-Chloro-6-Bromohexane

1-Chloro-6-bromohexane reacts with sodium iodide (NaI) in acetone under reflux, replacing bromine with iodine via an SN2 mechanism.

Reaction:

Conditions:

| Parameter | Value |

|---|---|

| Solvent | Acetone |

| Temperature | 56°C (reflux) |

| Time | 12–24 hours |

| Yield | 75–80% |

Advantages:

Limitations:

-

Limited by the availability of 1-chloro-6-bromohexane.

-

Competing elimination reactions may reduce yield.

Radical-Mediated Halogenation

Photochemical Addition to 1-Hexene

Under UV light, 1-hexene reacts with iodine monochloride (ICl) in carbon tetrachloride, forming this compound via a radical chain mechanism.

Mechanism:

-

Initiation: ICl homolysis generates iodine and chlorine radicals.

-

Propagation: Radicals add to 1-hexene, forming a carbon-centered radical.

-

Termination: Radical recombination yields the dihalide.

Conditions:

| Parameter | Value |

|---|---|

| Solvent | CCl₄ |

| Light Source | UV (254 nm) |

| Temperature | 25°C |

| Yield | 60–65% |

Advantages:

-

Single-step synthesis.

-

No need for pre-functionalized substrates.

Limitations:

Industrial-Scale Synthesis via Dichlorohexane Intermediate

Catalytic Substitution of 1,6-Dichlorohexane

1,6-Dichlorohexane reacts with potassium iodide (KI) in dimethylformamide (DMF) at 100°C, substituting one chlorine atom with iodine.

Reaction:

Conditions:

| Parameter | Value |

|---|---|

| Solvent | DMF |

| Temperature | 100°C |

| Catalyst | Cu nanoparticles (optional) |

| Yield | 70–75% |

Advantages:

Limitations:

-

Requires high temperatures, increasing energy costs.

-

Residual DMF poses environmental concerns.

Comparative Analysis of Methods

| Method | Yield (%) | Scalability | Selectivity | Cost |

|---|---|---|---|---|

| Two-Step Halogenation | 85–90 | Moderate | High | $$$ |

| Finkelstein Reaction | 75–80 | High | Moderate | $$ |

| Radical Halogenation | 60–65 | Low | Low | $ |

| Industrial Catalytic | 70–75 | High | Moderate | $$ |

Key Observations:

-

The two-step halogenation method offers the highest yield and selectivity but requires specialized equipment for microwave-assisted reactions.

-

Industrial catalytic substitution balances cost and scalability, making it preferable for large-scale synthesis.

Applications in Organic Synthesis

The compound’s bifunctional reactivity enables diverse transformations:

-

Nucleophilic Substitution: Iodine acts as a superior leaving group in SN2 reactions, e.g., synthesis of selenoethers with sodium methylselenide.

-

Cross-Coupling: Used in Suzuki-Miyaura reactions to construct carbon-carbon bonds.

-

Polymer Chemistry: Serves as a monomer in step-growth polymerization for functionalized polyethers .

化学反応の分析

Types of Reactions: 1-Chloro-6-iodohexane undergoes various chemical reactions, including:

Reduction: When reduced with nickel (I) salen, it forms 1,12-dichlorododecane.

Coupling Reactions: It couples with sodium acetylide to afford 8-chloro-1-octyne.

Common Reagents and Conditions:

Reduction: Nickel (I) salen is commonly used as a reducing agent.

Coupling: Sodium acetylide is used in coupling reactions to form alkynes.

Major Products:

Reduction Product: 1,12-dichlorododecane

Coupling Product: 8-chloro-1-octyne

科学的研究の応用

Pharmaceutical Applications

1-Chloro-6-iodohexane is primarily used as a pharmaceutical intermediate . Its halogenated structure allows it to participate in various chemical reactions that are crucial for synthesizing active pharmaceutical ingredients (APIs).

Key Uses:

- Synthesis of Halogenated Compounds : It can be utilized to synthesize other halogenated organic compounds, which are often used as drugs or drug precursors.

- Electrophilic Reactions : The compound can act as an electrophile in nucleophilic substitution reactions, facilitating the formation of new carbon-carbon bonds essential for drug development .

Environmental Science Applications

Recent studies have highlighted the role of halogenated organic compounds like this compound in environmental remediation processes.

Case Study: Electrocatalytic Degradation

A study demonstrated the use of electrocatalysts for degrading halogenated organic pollutants, including this compound. The research focused on optimizing conditions for effective degradation while minimizing by-products . The findings suggest that using specific electrolytes can enhance the selectivity and efficiency of degradation processes.

Recent Advances

Research has shown that modifications in the structure of halogenated compounds can lead to improved selectivity in reactions. For example, altering solvent conditions during electrocarboxylation processes has been shown to affect product distribution favorably .

作用機序

The mechanism of action of 1-chloro-6-iodohexane involves its reactivity due to the presence of halogen atoms. The chlorine and iodine atoms make the compound highly reactive, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used.

類似化合物との比較

Reactivity

- Halogen Effects : The iodine atom in this compound is more polarizable than chlorine or fluorine, facilitating nucleophilic substitution (e.g., in HaloTag systems ). In contrast, 1-chloro-6-fluorohexane exhibits lower reactivity due to fluorine’s strong electronegativity and poor leaving-group ability .

- Chain Length: Longer chains (e.g., C6 vs. C3/C4 analogues) improve solubility in nonpolar solvents and enhance molecular flexibility, critical for applications like polymer linkers .

生物活性

1-Chloro-6-iodohexane, with the CAS number 34683-73-3, is a halogenated organic compound that has garnered attention in various fields, particularly in medicinal chemistry and organic synthesis. This compound is characterized by its molecular formula CHClI and a molecular weight of approximately 246.52 g/mol. The biological activity of this compound is significant due to its potential applications as a pharmaceutical intermediate and its interactions with biological systems.

The compound exhibits the following physical and chemical properties:

- Molecular Weight : 246.52 g/mol

- Density : 1.6 g/cm³

- Boiling Point : 247.2 °C at 760 mmHg

- Flash Point : 103.3 °C

- Solubility : Not miscible in water, indicating hydrophobic characteristics .

Biological Activity Overview

This compound has been investigated for its biological activities, including its role as an electrophilic agent in various chemical reactions. Its halogenated nature allows it to participate in nucleophilic substitution reactions, making it a valuable intermediate in the synthesis of more complex organic molecules.

Case Studies and Research Findings

-

Electrocatalytic Reduction Studies :

Research has demonstrated the use of this compound in electrocatalytic processes, specifically its reduction at silver cathodes in dimethylformamide (DMF). This study highlighted the compound's ability to undergo direct reduction, which is crucial for synthesizing other valuable chemicals . -

Pharmaceutical Applications :

As a pharmaceutical intermediate, this compound is utilized in the synthesis of various bioactive compounds. Its halogen substituents can enhance the biological activity of derived compounds by influencing their pharmacokinetics and bioavailability . -

Solvation Analysis :

A solvation analysis of this compound indicated that its electrostatic interactions with solvent molecules could affect its reactivity and stability in biological systems. Understanding these interactions is critical for predicting the behavior of the compound in vivo .

Toxicity and Safety Considerations

This compound is classified as hazardous, with potential risks associated with exposure. It is light-sensitive and should be stored away from strong oxidizing agents to prevent hazardous reactions . Safety data sheets recommend handling this compound with care due to its toxicological profile.

Q & A

Basic Research Questions

Q. How can 1-chloro-6-iodohexane be synthesized with high purity for laboratory use?

- Methodological Answer : The synthesis typically involves nucleophilic substitution reactions. For example, reacting 1,6-hexanediol with thionyl chloride (SOCl₂) to form 1-chloro-6-hydroxyhexane, followed by iodination using NaI in acetone under reflux . Purification via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate eluent) is critical. Characterization should include GC-MS for purity (>98%) and NMR (¹H, ¹³C) to confirm structure .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer : Due to acute toxicity (oral, dermal) and skin/eye irritation risks (OSHA HCS classification), use fume hoods, nitrile gloves, and chemical-resistant lab coats. Store in amber glass bottles under inert gas (N₂/Ar) at 4°C to prevent photodegradation and hydrolysis. Spill management requires neutralization with activated carbon and disposal via hazardous waste protocols .

Q. How can researchers verify the identity of this compound using spectroscopic techniques?

- Methodological Answer :

- ¹H NMR : Look for triplet signals at δ 3.5–3.7 ppm (CH₂Cl) and δ 3.1–3.3 ppm (CH₂I), with integration ratios consistent with the hexane chain.

- ¹³C NMR : Peaks near δ 45 ppm (C-Cl) and δ 5–10 ppm (C-I).

- IR : Stretching vibrations at 550–650 cm⁻¹ (C-Cl) and 500–600 cm⁻¹ (C-I). Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion [M+H]+ at m/z 238.94 .

Q. What solvents are compatible with this compound in reactivity studies?

- Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in substitution reactions, while non-polar solvents (hexane, toluene) are suitable for free-radical reactions. Avoid protic solvents (water, alcohols) to prevent hydrolysis. Solvent choice must align with reaction kinetics, monitored via TLC or in situ IR .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The iodine atom’s polarizability facilitates oxidative addition in Pd-catalyzed couplings (e.g., Suzuki-Miyaura), while the chloro group’s electronegativity stabilizes transition states. Steric hindrance at the C6 position can be mitigated using bulky ligands (e.g., XPhos). Kinetic studies (Eyring plots) and DFT calculations (B3LYP/6-31G**) help quantify activation barriers .

Q. What strategies resolve contradictions in reported viscosity data for haloalkanes like this compound?

- Methodological Answer : Discrepancies often arise from impurities or temperature calibration errors. Replicate measurements using a Ubbelohde viscometer at controlled temperatures (293.15–423.15 K) and compare with literature values (e.g., Bolotnikov et al.’s work on 1-iodohexane). Statistical analysis (ANOVA) identifies systematic errors, while purity checks via GC-MS ensure data reliability .

Q. How can computational modeling predict the environmental persistence of this compound?

- Methodological Answer : Use QSAR models (Quantitative Structure-Activity Relationships) to estimate biodegradation half-lives. Parameters like log Kow (octanol-water partition coefficient) and molecular volume are derived from Gaussian09 simulations (Hartree-Fock/6-311++G** basis set). Experimental validation involves OECD 301D biodegradation tests in aqueous media .

Q. What experimental designs optimize the regioselectivity of this compound in multi-step syntheses?

- Methodological Answer : Employ orthogonal protecting groups (e.g., TMS for -Cl, BOC for -I) to sequentially functionalize termini. Kinetic studies under varying temperatures (25–80°C) and catalysts (e.g., CuI for Ullmann coupling) identify optimal conditions. Monitor regioselectivity via LC-MS and 2D NMR (HSQC, COSY) .

Data Presentation and Reproducibility Guidelines

- Tables : Include raw data (e.g., reaction yields, spectroscopic shifts) in appendices, with processed data (means ± SD) in the main text .

- Figures : Use Arrhenius plots for kinetic data and molecular orbital diagrams for computational results .

- Ethics : Disclose conflicts of interest and adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。